molecular formula C24H20O2 B14617577 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione CAS No. 59973-02-3

4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione

Cat. No.: B14617577
CAS No.: 59973-02-3
M. Wt: 340.4 g/mol
InChI Key: YMCWLIWGXSPHGZ-UHFFFAOYSA-N
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Description

4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is an organic compound characterized by its complex structure, which includes both double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogenated solvents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Diketone derivatives

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: An organic compound with a similar diketone structure, used in various chemical reactions.

    Dimedone: Another diketone compound, known for its use in organic synthesis and analytical chemistry.

    Barbituric Acid: A compound with a similar core structure, used in the synthesis of barbiturate drugs.

Uniqueness

4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

59973-02-3

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

4,5-diethyl-1,8-diphenyloct-4-en-1,7-diyne-3,6-dione

InChI

InChI=1S/C24H20O2/c1-3-21(23(25)17-15-19-11-7-5-8-12-19)22(4-2)24(26)18-16-20-13-9-6-10-14-20/h5-14H,3-4H2,1-2H3

InChI Key

YMCWLIWGXSPHGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)C(=O)C#CC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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